molecular formula C16H15N3O2S B12992312 2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 886498-37-9

2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B12992312
CAS No.: 886498-37-9
M. Wt: 313.4 g/mol
InChI Key: IMTHSDSGEAJKNI-UHFFFAOYSA-N
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Description

2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a triazole ring, a naphthalene moiety, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. Finally, the thioacetic acid group is attached through a thiolation reaction, where a thiol group is introduced to the molecule under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio

Properties

CAS No.

886498-37-9

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(5-ethyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C16H15N3O2S/c1-2-14-17-18-16(22-10-15(20)21)19(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

IMTHSDSGEAJKNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC(=O)O

Origin of Product

United States

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